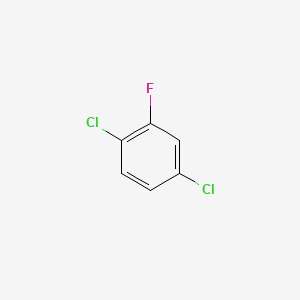

2,5-Dichlorofluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQTYCQGIXZSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188337 | |

| Record name | Benzene, 1,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-59-4 | |

| Record name | Benzene, 1,4-dichloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 348-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorofluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Strategic Importance of 2,5-Dichlorofluorobenzene in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Its unique properties, such as high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] Consequently, halogenated aromatic compounds are highly sought-after building blocks in the synthesis of novel therapeutics. Among these, 2,5-Dichlorofluorobenzene stands out as a key intermediate, offering a versatile platform for the construction of complex pharmaceutical agents. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for scientists at the forefront of pharmaceutical research.

The Genesis of this compound: A Journey Through Synthesis

While the precise historical moment of its "discovery" is not pinpointed to a singular event, the first synthesis of this compound would have logically followed the development of reliable aromatic fluorination methods. The most established and historically significant of these is the Balz-Schiemann reaction, first reported in 1927.[2] This reaction provides a dependable route to aryl fluorides from primary aromatic amines, a transformation that is otherwise challenging due to the high reactivity of elemental fluorine.[3]

The synthesis of this compound is a multi-step process that begins with a more readily available starting material, 2,5-dichloronitrobenzene. The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloroaniline from 2,5-Dichloronitrobenzene

The initial step involves the reduction of the nitro group of 2,5-dichloronitrobenzene to an amine. A standard and efficient method for this transformation is catalytic hydrogenation.

-

Reaction: C₆H₃Cl₂NO₂ + 3H₂ → C₆H₃Cl₂NH₂ + 2H₂O

-

Protocol:

-

In a high-pressure hydrogenation vessel, charge 2,5-dichloronitrobenzene and a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 2,5-dichloroaniline, which can be purified by recrystallization or distillation.

-

Step 2 & 3: Synthesis of this compound via the Balz-Schiemann Reaction

This two-part final stage first converts the synthesized 2,5-dichloroaniline into a diazonium salt, which is then thermally decomposed to yield the final product.

-

Reaction:

-

C₆H₃Cl₂NH₂ + HNO₂ + HCl → [C₆H₃Cl₂N₂]⁺Cl⁻ + 2H₂O

-

[C₆H₃Cl₂N₂]⁺Cl⁻ + HBF₄ → [C₆H₃Cl₂N₂]⁺BF₄⁻ + HCl

-

[C₆H₃Cl₂N₂]⁺BF₄⁻ → C₆H₃Cl₂F + N₂ + BF₃

-

-

Protocol:

-

Diazotization:

-

Prepare a solution of 2,5-dichloroaniline in aqueous hydrochloric acid and cool to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Formation and Isolation of the Tetrafluoroborate Salt:

-

To the cold diazonium salt solution, add a chilled solution of fluoroboric acid (HBF₄).

-

The diazonium tetrafluoroborate salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water, followed by a cold, low-polarity solvent like diethyl ether, to remove impurities.

-

Dry the isolated salt carefully under vacuum at a low temperature.

-

-

Thermal Decomposition:

-

Gently heat the dried diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.

-

The salt will decompose, releasing nitrogen gas and boron trifluoride, while the desired this compound will distill over.

-

Collect the distillate and purify by fractional distillation to obtain pure this compound.

-

-

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂F |

| Molecular Weight | 164.99 g/mol |

| CAS Number | 348-59-4 |

| Appearance | Clear, colorless liquid |

| Boiling Point | 168 °C |

| Melting Point | 4 °C |

| Density | 1.383 g/cm³ |

| Flash Point | 65 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the three non-equivalent aromatic protons. The coupling patterns (doublets and doublet of doublets) and coupling constants will be characteristic of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogen atoms.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching within the aromatic ring (around 1400-1600 cm⁻¹), and strong absorptions corresponding to C-Cl and C-F bond vibrations.

Applications in Drug Development: A Versatile Building Block

This compound serves as a vital precursor for creating more complex molecules with potential therapeutic applications.[1] Its utility lies in the differential reactivity of its halogen substituents, allowing for selective chemical modifications.

Figure 2: Synthetic utility of this compound in medicinal chemistry.

The fluorine atom activates the C1 position towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. The chlorine atoms, on the other hand, are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. This orthogonal reactivity makes this compound a powerful tool for building molecular diversity and accessing novel chemical space in the quest for new drugs.

Safety and Handling

This compound is a combustible liquid and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the enabling power of synthetic chemistry in the advancement of medicine. Its synthesis, rooted in the classic Balz-Schiemann reaction, provides a reliable supply of this versatile building block. For drug discovery and development professionals, a deep understanding of the properties and reactivity of this compound is crucial for leveraging its full potential in the design and synthesis of the next generation of therapeutics.

References

Introduction: The Strategic Importance of 2,5-Dichlorofluorobenzene

An In-depth Technical Guide to 2,5-Dichlorofluorobenzene: Properties, Synthesis, and Applications

This compound (DCFB) is a halogenated aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a benzene ring substituted with two chlorine atoms and one fluorine atom, provides a unique combination of stability and controlled reactivity. For researchers and professionals in drug development and agrochemical synthesis, understanding the fundamental properties of DCFB is not merely an academic exercise; it is a prerequisite for leveraging its potential as a versatile building block.[3] The strategic placement of halogen atoms influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making the 2,5-dichlorofluorophenyl motif a valuable scaffold in medicinal chemistry.[4][5] This guide offers a senior application scientist's perspective on the core properties, analytical characterization, safe handling, and synthetic utility of this important chemical intermediate.

Part 1: Core Physicochemical and Identification Data

A precise understanding of a chemical's physical and identifying properties is the foundation of its effective use in a laboratory or industrial setting. These parameters govern everything from reaction setup and solvent selection to purification and storage.

Identification and Nomenclature

Correctly identifying a chemical reagent is the first step in any successful experimental workflow. This compound is known by several synonyms, and its identity is definitively confirmed by its CAS number.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,4-dichloro-2-fluorobenzene | [6] |

| CAS Number | 348-59-4 | [1][6] |

| Molecular Formula | C₆H₃Cl₂F | [1][6] |

| Molecular Weight | 164.99 g/mol | [1][6] |

| InChIKey | BJQTYCQGIXZSNM-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)Cl |[6] |

Physicochemical Properties

The physical state, solubility, and thermal properties of this compound dictate its handling and reaction conditions. As a liquid at room temperature with a relatively high boiling point, it is manageable in standard laboratory glassware without requiring specialized low-temperature apparatus.[1] Its flash point indicates that it is a combustible liquid, a critical piece of information for safety and risk assessment.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical State | Transparent, colorless liquid | [1] |

| Density | ~1.383 g/cm³ | [1] |

| Boiling Point | ~168 °C | [1] |

| Flash Point | 65 °C |[1] |

Part 2: Spectroscopic Analysis and Structural Elucidation

Confirming the identity and purity of a starting material like this compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule. The following sections describe the expected spectral characteristics, explaining the causality between the molecular structure and the spectral output.

Caption: Molecular structure for spectroscopic correlation.

-

Mass Spectrometry (MS): In a mass spectrum, this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern will show peaks at m/z 164 ([M]⁺), 166 ([M+2]⁺), and 168 ([M+4]⁺) with an approximate ratio of 9:6:1. The primary fragment observed is often the loss of a chlorine atom, resulting in a peak around m/z 129.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic peaks for an aromatic compound. Key absorptions include C-H stretching for the aromatic protons (typically >3000 cm⁻¹), C=C stretching within the benzene ring (in the 1400-1600 cm⁻¹ region), and strong C-Cl and C-F stretching bands in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The molecule has three distinct aromatic protons. Their chemical shifts will be downfield (typically δ 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring and halogens. The splitting patterns will be complex due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

-

¹³C NMR: Six distinct carbon signals are expected. The carbon attached to fluorine (C1) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. The carbons attached to chlorine (C4, C6) will also be readily identifiable.

-

¹⁹F NMR: A single resonance is expected, and its chemical shift provides a clear indication of the fluorine's electronic environment.

-

Part 3: Synthesis and Reactivity

As an intermediate, the true value of this compound lies in its reactivity. The fluorine and chlorine substituents have opposing electronic effects that must be understood to predict reaction outcomes. Fluorine is strongly electron-withdrawing via induction but a weak ortho-, para-director through resonance. Chlorine is less electronegative and also acts as an ortho-, para-director. This electronic tug-of-war opens up specific pathways for further functionalization.

Synthetic Pathways

While numerous specific industrial processes exist, a common laboratory-scale approach to synthesizing substituted aromatics like DCFB involves multi-step sequences starting from simpler precursors. A generalized workflow often involves nitration, followed by halogen exchange (halex) or Sandmeyer-type reactions to introduce the desired halogens at specific positions.

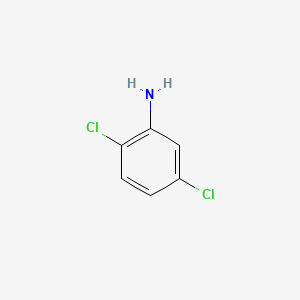

Caption: Generalized synthetic workflow for a halobenzene.

This diagram illustrates a logical, multi-step synthesis. The choice of starting material (e.g., 1,4-dichlorobenzene) and the sequence of reactions are critical for directing the substituents to the desired 2 and 5 positions, a core challenge in aromatic chemistry. For instance, a patent describes a process starting with a mixture of orthodichlorobenzene and paradichlorobenzene, which is nitrated and then fluoridated to yield a mixture of fluoronitrobenzene isomers.[7]

Key Reactions and Mechanistic Insights

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogens activates the ring towards nucleophilic attack, particularly at positions ortho and para to the activating groups. This allows for the displacement of a chlorine atom by strong nucleophiles (e.g., alkoxides, amines) to build more complex molecules. The fluorine atom strongly activates the positions ortho and para to it, making the chlorine at C4 a potential site for substitution.

-

Electrophilic Aromatic Substitution (EAS): While the ring is generally deactivated towards electrophiles due to the inductive effect of the halogens, reactions like nitration, halogenation, or Friedel-Crafts acylation can still occur under forcing conditions. The directing effects of the existing halogens will guide the incoming electrophile primarily to the remaining open positions (C3).

Part 4: Safety, Handling, and Disposal

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical, and adherence to established safety protocols is non-negotiable.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.

Table 3: GHS Hazard Information for this compound

| Category | Code | Statement | Source |

|---|---|---|---|

| Pictogram | Irritant (Exclamation Mark) | [6][8] | |

| Signal Word | Warning | [6] | |

| Hazard Statements | H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] | |

| H335 | May cause respiratory irritation | [6] | |

| H227 | Combustible liquid | [6] | |

| Precautionary Statements | P261, P264, P271, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. | [6] |

| P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| | P403+P233, P501 | Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/ container to an approved waste disposal plant. |[6] |

Laboratory Handling Protocol

A self-validating safety system ensures that risks are managed at every step. The following workflow is a mandatory protocol for handling this compound.

Caption: Step-by-step safety protocol for handling DCFB.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.

-

Disposal: Dispose of unused material and contaminated items as halogenated organic waste in accordance with local, state, and federal regulations.

Part 5: Applications in Research and Development

The primary industrial application of this compound is as a key intermediate for pharmaceuticals and agrochemicals.[1]

-

Pharmaceutical Synthesis: The incorporation of a fluorinated phenyl ring can significantly alter a drug candidate's properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug.[4] DCFB provides a robust scaffold to introduce the 2,5-dichlorofluorophenyl moiety into potential drug molecules.

-

Agrochemicals: Similar to its role in pharmaceuticals, DCFB is a building block for modern pesticides and herbicides. The stability conferred by the C-F bond and the overall lipophilicity of the molecule contribute to the efficacy and environmental persistence of the final active ingredient.[1]

Conclusion

This compound is more than just a chemical on a shelf; it is a tool that enables innovation in life sciences. Its value is unlocked through a comprehensive understanding of its properties, from its spectroscopic signature and predictable reactivity to its safe handling protocols. For the medicinal chemist or process development scientist, DCFB offers a reliable and versatile starting point for constructing novel molecules with tailored biological activities. By adhering to the principles of scientific integrity and safety outlined in this guide, researchers can confidently and effectively utilize this key intermediate to advance their projects in drug discovery and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H3Cl2F | CID 136173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]

- 8. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Molecular Blueprint of a Key Chemical Intermediate

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dichlorofluorobenzene

This compound (DCFB) is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂F.[1] With a molecular weight of 164.99 g/mol and identified by CAS Number 348-59-4, this clear, colorless liquid serves as a critical building block in the synthesis of numerous high-value products.[1][2][3] Its primary industrial applications are found in the development of pharmaceuticals and advanced agrochemicals, where the specific arrangement of its halogen substituents imparts unique reactivity and metabolic stability to the target molecules.[2]

For researchers and process chemists, unambiguous confirmation of the identity, purity, and structural integrity of this compound is paramount. A discrepancy in isomeric purity, for instance, could lead to significant downstream synthesis failures or the generation of undesirable impurities. This guide provides a comprehensive, multi-technique spectroscopic framework for the complete characterization of this molecule. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering a self-validating system for analysis rooted in first principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of magnetically active nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and definitive picture of its atomic connectivity.

Proton (¹H) NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides a direct fingerprint of the substitution pattern on the benzene ring. The three non-equivalent protons of this compound give rise to a complex but highly informative set of signals.

Expertise in Action: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial. The inherent chemical shift proximity of the aromatic protons and the additional complexity of heteronuclear (H-F) coupling necessitate greater spectral dispersion to resolve the multiplets and accurately determine coupling constants.

Expected Spectral Features: The electron-withdrawing nature of the chlorine and fluorine atoms deshields the aromatic protons, shifting them downfield. The proton at C-6 (adjacent to two chlorine atoms) is expected to be the most deshielded, while the proton at C-3 (ortho to fluorine) will show a characteristic ortho H-F coupling constant.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~7.1-7.3 | ddd (doublet of doublet of doublets) | ³J(H-H), ⁴J(H-H), ³J(H-F) |

| H-4 | ~7.0-7.2 | ddd (doublet of doublet of doublets) | ³J(H-H), ³J(H-H), ⁴J(H-F) |

| H-6 | ~7.3-7.5 | dd (doublet of doublets) | ⁴J(H-H), ⁵J(H-F) |

| Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The pattern of splitting is the most critical identifier. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Acquisition: Acquire the spectrum at a field strength of 400 MHz or higher. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[4]

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton and provides further evidence of the substituent effects. Due to the lack of symmetry, six distinct signals are expected for the six aromatic carbons.

Expected Spectral Features: Carbons directly bonded to the electronegative halogens (C-1, C-2, C-5) will be significantly shifted downfield. Furthermore, the carbon attached to fluorine (C-1) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is a definitive diagnostic feature. Smaller two- and three-bond couplings may also be observed.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C-1 (C-F) | ~158-162 | Large ¹J(C-F) coupling (~240-250 Hz) |

| C-2 (C-Cl) | ~128-132 | Singlet or small coupling |

| C-3 (C-H) | ~118-122 | Shows ²J(C-F) coupling |

| C-4 (C-H) | ~130-134 | Shows ³J(C-F) coupling |

| C-5 (C-Cl) | ~132-136 | Singlet or small coupling |

| C-6 (C-H) | ~115-119 | Shows ⁴J(C-F) coupling |

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters. A standard ¹³C experiment is typically performed with proton decoupling to produce sharp singlet signals for each carbon (except for the C-F coupling, which is not removed). A longer relaxation delay (5-8 seconds) is often used to ensure accurate integration, although this is less critical for simple identification.[4]

Vibrational Spectroscopy: Mapping Molecular Motion

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the stretching and bending of chemical bonds. These methods provide a unique molecular fingerprint based on the molecule's functional groups and overall symmetry.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to polar functional groups and provides clear, intense signals for C-F and C-Cl bonds.

Expertise in Action: The choice of sampling technique depends on the required data quality. For rapid identification, placing a drop of the neat liquid between two salt (NaCl or KBr) plates is sufficient. For quantitative analysis or library matching, a fixed pathlength liquid cell is preferred to ensure reproducibility.

Expected Spectral Features: The FTIR spectrum is characterized by several key regions. The data below is compiled from authoritative databases.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3050-3150 | Medium-Weak | Aromatic C-H Stretch |

| 1450-1600 | Strong-Medium | Aromatic C=C Ring Stretching |

| 1200-1280 | Strong | C-F Stretch |

| 1000-1100 | Strong | In-plane C-H Bending |

| 700-850 | Strong | C-Cl Stretch & Out-of-plane C-H Bending |

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)

-

Preparation: Ensure the diamond ATR (Attenuated Total Reflectance) crystal or salt plates are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate.

-

Background: Acquire a background spectrum of the empty accessory. This is a critical step to remove atmospheric (H₂O, CO₂) and instrumental contributions.

-

Sample Application: Apply one drop of this compound directly onto the ATR crystal or between two salt plates.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique. While IR is based on the change in dipole moment, Raman scattering depends on the change in polarizability. Symmetrical vibrations and non-polar bonds (like the C=C bonds of the aromatic ring) often produce strong Raman signals.

Expected Spectral Features: The C-Cl and C-F stretching vibrations will be present, but the most prominent features are often the ring breathing modes, which are highly characteristic of the substitution pattern.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3070 | Strong | Aromatic C-H Symmetric Stretch |

| ~1580 | Very Strong | Aromatic C=C Ring Stretch |

| ~1000 | Strong | Ring Breathing Mode |

| 600-800 | Medium | C-Cl Stretch |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which aids in structural confirmation.

Expertise in Action: The most powerful approach for analyzing a volatile compound like DCFB is Gas Chromatography-Mass Spectrometry (GC-MS). GC separates the sample from any potential impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.

Expected Spectral Features: The electron ionization (EI) mass spectrum of this compound is distinguished by a highly characteristic isotopic pattern for the molecular ion.

-

Molecular Ion (M⁺): Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[6] For a molecule with two chlorine atoms, this results in a cluster of peaks for the molecular ion:

-

M⁺ (m/z 164): Contains two ³⁵Cl atoms. (Relative intensity ~100%)

-

[M+2]⁺ (m/z 166): Contains one ³⁵Cl and one ³⁷Cl. (Relative intensity ~65%)

-

[M+4]⁺ (m/z 168): Contains two ³⁷Cl atoms. (Relative intensity ~10%) This 100:65:10 ratio is a definitive signature for a dichlorinated compound.[1]

-

-

Fragmentation: The primary fragmentation pathway involves the loss of a chlorine atom, which is a relatively weak point.

-

[M-Cl]⁺ (m/z 129/131): Loss of a Cl radical. This fragment will still show an isotopic pattern for the remaining chlorine atom (~3:1 ratio).[6]

-

| m/z | Proposed Fragment | Relative Intensity |

| 164, 166, 168 | [C₆H₃³⁵Cl₂F]⁺, [C₆H₃³⁵Cl³⁷ClF]⁺, [C₆H₃³⁷Cl₂F]⁺ | High (Molecular Ion Cluster) |

| 129, 131 | [C₆H₃ClF]⁺ | Medium |

| 99 | [C₅H₂F]⁺ | Medium |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC inlet, which is typically held at a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Separation: The compound travels through a capillary column (e.g., a 30m DB-5ms) under a temperature program (e.g., starting at 50°C and ramping to 280°C) to separate it from the solvent and any impurities.

-

Ionization: As the compound elutes from the column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the benzene ring. While not as structurally specific as NMR or MS, it is an excellent tool for quantitative analysis (using the Beer-Lambert Law) and for detecting certain types of impurities.

Expected Spectral Features: Substituted benzenes exhibit characteristic π → π* transitions. The presence of halogen substituents, which act as auxochromes, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene (λ_max ~255 nm).[7][8] For this compound, one would expect to see absorption bands in the 260-280 nm range.

| Solvent | λ_max (nm) |

| Hexane or Ethanol | ~265-275 nm |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent that dissolves the sample. Spectroscopic grade ethanol or hexane are common choices.

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance value in the optimal range of the spectrophotometer (ideally 0.2-0.8 A.U.).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (perform a baseline correction).

-

Measurement: Replace the solvent with the sample solution in the cuvette and record the absorption spectrum, typically from 200 nm to 400 nm.

Conclusion: A Synergistic Approach to Confirmation

No single spectroscopic technique provides a complete picture. The true power of this analytical framework lies in the synergistic integration of all data. NMR spectroscopy defines the precise atomic connectivity (C-H, C-F framework). Mass spectrometry confirms the molecular weight and elemental composition (specifically, the presence of two chlorine atoms). Vibrational spectroscopy provides a rapid fingerprint of the functional groups and bonding. Finally, UV-Vis spectroscopy confirms the presence of the aromatic chromophore. Together, these techniques form a self-validating system that provides unequivocal proof of the structure and purity of this compound, ensuring its suitability for high-stakes applications in drug development and materials science.

References

- 1. This compound | C6H3Cl2F | CID 136173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 348-59-4 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances [science-softcon.de]

1H and 13C NMR analysis of dichlorofluorobenzene isomers

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Dichlorofluorobenzene Isomers

Authored by: A Senior Application Scientist

Introduction

In the fields of chemical synthesis, materials science, and drug development, the unambiguous structural elucidation of regioisomers is a critical and often challenging task. The six isomers of dichlorofluorobenzene represent a classic case study where subtle differences in the placement of halogen substituents on a benzene ring lead to distinct chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for differentiating these isomers. By providing detailed information about the chemical environment, connectivity, and spatial relationships of nuclei, NMR allows for the complete assignment of each isomer's structure.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of the six dichlorofluorobenzene isomers. It is designed for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth chemical analysis. We will move beyond simple spectral interpretation to explore the underlying principles of chemical shifts and spin-spin coupling, explaining the causality behind the observed spectral patterns. This guide will equip you with the expertise to not only identify these specific isomers but also to apply these principles to a wide range of substituted aromatic systems.

Core Scientific Principles: Decoding the Spectra

The ability to distinguish between the dichlorofluorobenzene isomers hinges on three key NMR concepts: chemical shift (δ), spin-spin coupling (J), and molecular symmetry. The interplay between the electronegative chlorine and fluorine atoms creates unique electronic environments for each proton and carbon atom in the aromatic ring.

-

Chemical Shift (δ) : The chemical shift of a nucleus is determined by the degree of magnetic shielding provided by its surrounding electrons. Electronegative substituents like fluorine and chlorine withdraw electron density from the aromatic ring, "deshielding" nearby nuclei and causing their signals to appear at a higher chemical shift (further downfield). The magnitude of this effect is position-dependent (ortho, meta, para), allowing for differentiation. Fluorine, being more electronegative than chlorine, exerts a stronger deshielding effect.

-

Spin-Spin Coupling (J) : NMR-active nuclei, such as ¹H and ¹⁹F, can influence the magnetic field of their neighbors through the intervening chemical bonds. This interaction, or coupling, splits a single resonance into a multiplet. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

-

Proton-Proton (H-H) Coupling : In aromatic systems, coupling is observed between protons that are ortho (³J_HH ≈ 7–9 Hz), meta (⁴J_HH ≈ 2–3 Hz), and to a lesser extent, para (⁵J_HH ≈ 0–1 Hz) to each other.

-

Proton-Fluorine (H-F) Coupling : The presence of the ¹⁹F nucleus (100% natural abundance, spin I=½) provides a powerful diagnostic tool. Protons couple to fluorine with characteristic magnitudes: ortho (³J_HF ≈ 7–10 Hz), meta (⁴J_HF ≈ 4–7 Hz), and para (⁵J_HF ≈ 1–2 Hz).

-

Carbon-Fluorine (C-F) Coupling : This is particularly useful in ¹³C NMR. The direct one-bond coupling (¹J_CF) is very large (≈ 240–260 Hz), while two-bond (²J_CF ≈ 20–25 Hz) and three-bond (³J_CF ≈ 5–10 Hz) couplings are also readily observed. These couplings create doublets for the affected carbon signals, confirming the proximity of a fluorine atom.

-

-

Molecular Symmetry : Symmetry elements within a molecule (like a plane of symmetry) render certain nuclei chemically equivalent. Equivalent nuclei will have the same chemical shift, resulting in fewer signals in the NMR spectrum than the total number of protons or carbons. Analyzing the number of unique signals is often the first step in identifying a specific isomer.

Isomer-Specific Spectral Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectral features for each of the six dichlorofluorobenzene isomers. Predictions are based on established substituent effects and coupling constants.

2,3-Dichlorofluorobenzene

-

Symmetry : This molecule is asymmetric (C₁ symmetry).

-

Prediction :

-

¹H NMR : Three distinct signals are expected for the three aromatic protons.

-

H-4 : Expected to be the most downfield, being ortho to a Cl and meta to both F and the other Cl. It will appear as a doublet of doublets of doublets (ddd) due to coupling with H-5 (ortho), F (meta), and H-6 (para).

-

H-5 : This proton is ortho to H-4 and H-6 and meta to two Cl atoms and F. It will appear as a triplet of doublets (td) or a complex multiplet.

-

H-6 : Being ortho to F and a Cl, this proton will be significantly deshielded. It will appear as a doublet of doublets of doublets (ddd) coupling to H-5 (ortho), F (ortho), and H-4 (meta).

-

-

¹³C NMR : Six distinct signals are expected for the six aromatic carbons.

-

The C-1 signal (bearing the fluorine) will appear as a doublet with a very large ¹J_CF coupling constant.

-

C-2, C-3, and C-6 will show smaller C-F couplings (²J_CF or ³J_CF).

-

-

2,4-Dichlorofluorobenzene

-

Symmetry : This molecule is asymmetric (C₁ symmetry).

-

Prediction :

-

¹H NMR : Three distinct signals are expected.

-

H-3 : Ortho to both F and a Cl. This will be a doublet of doublets (dd) due to coupling with H-5 (meta) and F (ortho).

-

H-5 : Ortho to a Cl and meta to both F and the other Cl. This will be a doublet of doublets (dd) due to coupling with H-6 (ortho) and H-3 (meta).

-

H-6 : Ortho to H-5 and meta to F and a Cl. This will be a doublet of doublets (dd) due to coupling with H-5 (ortho) and F (meta).

-

-

¹³C NMR : Six distinct signals are expected.[1][2][3]

-

C-1 (attached to F) will be a doublet with a large ¹J_CF.

-

C-2 and C-6 will show ²J_CF and ⁴J_CF coupling, respectively.

-

C-3 and C-5 will show ³J_CF coupling.

-

-

2,5-Dichlorofluorobenzene

-

Symmetry : This molecule is asymmetric (C₁ symmetry).

-

Prediction :

-

¹H NMR : Three distinct signals are expected.[4][5]

-

H-3 : Ortho to F and meta to a Cl. It will be a doublet of doublets (dd) due to coupling with H-4 (ortho) and F (ortho).

-

H-4 : Ortho to H-3 and meta to F and a Cl. It will be a triplet of doublets (td) or complex multiplet, coupling to H-3, H-6, and F.

-

H-6 : Ortho to a Cl and meta to a Cl and F. It will be a doublet of doublets (dd) due to coupling with H-4 (ortho) and F (meta).

-

-

¹³C NMR : Six distinct signals are expected.

-

C-1 will exhibit a large ¹J_CF coupling.

-

Other carbons will show smaller, characteristic C-F couplings based on their position relative to the fluorine atom.

-

-

2,6-Dichlorofluorobenzene

-

Symmetry : This molecule possesses a C₂ᵥ plane of symmetry.

-

Prediction :

-

¹H NMR : Two distinct signals are expected.[6]

-

H-3/H-5 : These two protons are equivalent by symmetry. The signal will be a triplet, as each proton is coupled to H-4 (ortho) and the fluorine atom (meta, ⁴J_HF).

-

H-4 : This proton is unique. It will appear as a triplet due to coupling to the two equivalent ortho protons (H-3 and H-5).

-

-

¹³C NMR : Four distinct signals are expected.

-

C-1 (bearing F).

-

C-2/C-6 (equivalent, bearing Cl).

-

C-3/C-5 (equivalent).

-

C-4.

-

C-1, C-2/C-6, and C-3/C-5 will all show C-F coupling.

-

-

3,4-Dichlorofluorobenzene

-

Symmetry : This molecule is asymmetric (C₁ symmetry).

-

Prediction :

-

¹H NMR : Three distinct signals are expected.

-

H-2 : Ortho to F and meta to a Cl. This will be a doublet of doublets (dd) due to coupling with H-6 (meta) and F (ortho).

-

H-5 : Ortho to a Cl and para to F. This will be a doublet with fine splitting (d) due to ortho coupling with H-6 and a very small para H-F coupling.

-

H-6 : Ortho to H-5, meta to F and a Cl. This will be a doublet of doublets (dd) due to coupling with H-5 (ortho) and F (meta).

-

-

¹³C NMR : Six distinct signals are expected.[7]

-

C-1 will show a large ¹J_CF coupling.

-

The other five carbons will be unique, with C-2, C-6, and C-5 showing observable ²J_CF, ³J_CF, and ⁴J_CF couplings, respectively.

-

-

3,5-Dichlorofluorobenzene

-

Symmetry : This molecule possesses a C₂ᵥ plane of symmetry.

-

Prediction :

-

¹H NMR : Two distinct signals are expected.[8]

-

H-2/H-6 : These two protons are equivalent. The signal will appear as a doublet, as they are coupled only to the fluorine atom (ortho, ³J_HF).

-

H-4 : This proton is unique and lies on the symmetry plane. It will appear as a triplet due to coupling with the two equivalent meta fluorine atoms (para, ⁵J_HF) and the two equivalent meta protons (H-2 and H-6).

-

-

¹³C NMR : Four distinct signals are expected.[8]

-

C-1 (bearing F).

-

C-2/C-6 (equivalent).

-

C-3/C-5 (equivalent, bearing Cl).

-

C-4.

-

All four carbon signals will show C-F coupling.

-

-

Comparative Data Summary

The table below summarizes the key distinguishing NMR features for each dichlorofluorobenzene isomer, providing a quick reference for identification.

| Isomer | Structure | Symmetry | No. of ¹H Signals | No. of ¹³C Signals | Key Distinguishing Features |

| 2,3-Dichlorofluorobenzene | C₁ | 3 | 6 | Asymmetric; three complex ¹H multiplets. | |

| 2,4-Dichlorofluorobenzene | C₁ | 3 | 6 | Asymmetric; three distinct ¹H signals, each a doublet of doublets. | |

| This compound | C₁ | 3 | 6 | Asymmetric; characteristic splitting patterns for H-3, H-4, and H-6. | |

| 2,6-Dichlorofluorobenzene | C₂ᵥ | 2 | 4 | Symmetric; ¹H spectrum shows two triplets. | |

| 3,4-Dichlorofluorobenzene | C₁ | 3 | 6 | Asymmetric; shows characteristic ortho, meta, and para H-F couplings. | |

| 3,5-Dichlorofluorobenzene | C₂ᵥ | 2 | 4 | Symmetric; ¹H spectrum shows a doublet and a triplet. |

(Note: Placeholder images are used. In a real guide, chemical structure images would be inserted.)

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to standardized experimental protocols is paramount. The following sections provide self-validating, step-by-step methodologies for sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation for Small Molecules

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol outlines the best practices for preparing a homogeneous, contaminant-free sample.[9][10]

Step-by-Step Methodology:

-

Weighing the Sample :

-

Solvent Selection :

-

Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆).[9] CDCl₃ is a common first choice for non-polar to moderately polar small molecules.

-

The solvent provides a deuterium signal for the spectrometer's field-frequency lock and avoids overwhelming the spectrum with large protonated solvent peaks.[9]

-

-

Dissolution :

-

Filtration and Transfer :

-

Place a small plug of glass wool into a clean Pasteur pipette. Causality : This step is crucial to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[10]

-

Filter the solution directly from the vial into a clean, high-quality 5 mm NMR tube. Avoid scratched or chipped tubes, as imperfections can also degrade spectral quality.[12]

-

-

Capping and Labeling :

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Clearly label the tube with the sample identity and solvent.

-

Caption: Workflow for preparing high-quality NMR samples.

Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition

This protocol provides recommended parameters for acquiring routine 1D spectra on a modern NMR spectrometer.

Step-by-Step Methodology:

-

Sample Insertion and Locking :

-

Insert the prepared NMR tube into the spectrometer.

-

Engage the deuterium lock on the solvent signal. Causality : The lock circuit continuously adjusts the magnetic field to compensate for drift, ensuring spectral stability over the course of the experiment.

-

-

Tuning and Matching :

-

Tune and match the probe for the ¹H (or ¹³C) frequency. Causality : This step ensures efficient transfer of radiofrequency power to and from the sample, maximizing signal-to-noise.[13]

-

-

Shimming :

-

Perform an automated or manual shimming procedure. Causality : Shimming adjusts currents in the shim coils to make the static magnetic field (B₀) as homogeneous as possible across the sample volume. Good shimming is essential for achieving sharp, symmetrical peaks and high resolution.[9]

-

-

Parameter Setup - ¹H Spectrum :

-

Pulse Width : Use a 30° or 45° flip angle pulse. A 90° pulse gives maximum signal per scan but requires a longer relaxation delay.[14]

-

Acquisition Time (AQ) : Set to 2-4 seconds for good digital resolution.[14]

-

Relaxation Delay (D1) : Set to 1-2 seconds. For quantitative analysis, the total time (AQ + D1) should be at least 5 times the longest T₁ relaxation time of the protons of interest.[15]

-

Number of Scans (NS) : Typically 8 to 16 scans are sufficient for samples with concentrations as described in Protocol 1.

-

-

Parameter Setup - ¹³C Spectrum :

-

Pulse Program : Use a pulse program with proton decoupling (e.g., zgpg30) to collapse C-H couplings and provide a Nuclear Overhauser Effect (NOE) enhancement.[16]

-

Pulse Width : A 30° flip angle is recommended to allow for faster pulsing without saturating signals from carbons with long T₁ relaxation times (like quaternary carbons).[14][16]

-

Acquisition Time (AQ) : Set to 1-2 seconds.

-

Relaxation Delay (D1) : Set to 2 seconds.

-

Number of Scans (NS) : Due to the low sensitivity of ¹³C, more scans are needed. Start with 128 or 256 scans and increase as needed for good signal-to-noise.[16]

-

-

Acquisition and Processing :

-

Acquire the Free Induction Decay (FID).

-

Apply Fourier Transformation, phase correction, and baseline correction to obtain the final spectrum. For ¹³C spectra, a small line broadening (e.g., 0.3-1 Hz) can improve the signal-to-noise ratio.[15]

-

Caption: Standard workflow for NMR data acquisition and processing.

Conclusion

The structural differentiation of the six dichlorofluorobenzene isomers is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. By carefully analyzing the number of unique signals, the chemical shifts, and the characteristic H-H, H-F, and C-F coupling patterns, one can build a conclusive and irrefutable structural assignment for each isomer. The symmetry of the 2,6- and 3,5-isomers makes them easily identifiable by the reduced number of signals in their spectra. For the four asymmetric isomers, a detailed examination of the splitting patterns, particularly the diagnostic proton-fluorine and carbon-fluorine couplings, provides the necessary information for unambiguous identification. This guide demonstrates that a foundational understanding of NMR principles, combined with robust experimental technique, transforms complex spectra into a clear structural narrative.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Benzene, 2,4-dichloro-1-fluoro- | C6H3Cl2F | CID 123112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloro-4-fluorobenzene(1435-48-9) 13C NMR [m.chemicalbook.com]

- 4. This compound(348-59-4) 1H NMR [m.chemicalbook.com]

- 5. This compound | C6H3Cl2F | CID 136173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 1,3-dichloro-2-fluorobenzene [orgspectroscopyint.blogspot.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. scribd.com [scribd.com]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

The Fluorine Factor: A Technical Guide to Modulating Benzene Ring Reactivity for Drug Discovery and Beyond

Abstract

The strategic incorporation of fluorine into aromatic systems represents a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical analysis of the profound and often counterintuitive influence of fluorine on the reactivity of the benzene ring. Moving beyond simplistic textbook explanations, we will dissect the nuanced interplay of fluorine's powerful inductive electron withdrawal and its capacity for resonance donation. This document will elucidate the causal mechanisms behind fluorine's impact on electrophilic and nucleophilic aromatic substitution, supported by quantitative data, detailed experimental protocols, and field-proven insights. For researchers, medicinal chemists, and drug development professionals, this guide serves as a comprehensive resource for harnessing the "fluorine factor" to rationally design molecules with enhanced metabolic stability, modulated physicochemical properties, and optimized biological activity.

Part 1: The Duality of Fluorine's Electronic Influence

The unique position of fluorine in the periodic table—being the most electronegative element yet possessing available lone pairs—gives rise to a fascinating duality in its interaction with a benzene ring.[1][2] This duality is the foundation for its utility in molecular design and is best understood by examining its two primary electronic effects: the inductive and resonance effects.

1.1 The Inductive Effect (-I): An Electronegativity-Driven Withdrawal

Fluorine's unparalleled electronegativity (3.98 on the Pauling scale) creates a strong dipole in the carbon-fluorine (C-F) sigma (σ) bond, with electron density being heavily polarized towards the fluorine atom.[3][4] This potent electron withdrawal is transmitted through the σ-framework of the benzene ring, decreasing the electron density of the entire aromatic system. This inductive effect (-I) is the primary reason fluorobenzene is generally deactivated towards electrophilic attack compared to benzene.[5]

1.2 The Resonance Effect (+R): A π-System Donation

Despite its powerful inductive pull, the fluorine atom possesses three lone pairs of electrons in its 2p orbitals. These orbitals can effectively overlap with the 2p orbitals of the adjacent carbon atom in the benzene ring, allowing for the donation of electron density into the aromatic π-system.[5][6] This resonance donation (+R effect) enriches the electron density specifically at the ortho and para positions.[7]

The interplay between the strong, deactivating inductive effect and the weaker, directing resonance effect is the key to understanding fluorine's anomalous behavior in aromatic chemistry.

Caption: Opposing electronic effects of fluorine on a benzene ring.

Part 2: Impact on Aromatic Substitution Reactions

The net effect of fluorine's electronic contributions dictates the rate and regioselectivity of reactions at the benzene ring. While the ring is generally deactivated, the specific outcomes for electrophilic and nucleophilic aromatic substitution are strikingly different.

Electrophilic Aromatic Substitution (EAS): Deactivation with Strong Ortho/Para Direction

In EAS, an electrophile attacks the electron-rich π-system of the benzene ring. Due to fluorine's potent inductive withdrawal, fluorobenzene reacts more slowly than benzene in most EAS reactions.[2][5] However, the resonance donation of electron density to the ortho and para positions makes these sites significantly more reactive than the meta position. This leads to a strong preference for ortho and para products.[7]

Anomalously, the rate of substitution at the para position of fluorobenzene can even be faster than at a single position on benzene itself.[7] This is attributed to the effective stabilization of the cationic intermediate (the sigma complex) by the resonance donation from fluorine, which partially offsets the inductive deactivation.[7][8]

Quantitative Reactivity Data: Relative Rates of Nitration

The following table provides a quantitative comparison of the reaction rates for the nitration of halobenzenes relative to benzene, illustrating the unique position of fluorine.

| Compound | Relative Rate (Benzene = 1) | % Ortho Product | % Meta Product | % Para Product |

| Benzene | 1.0 | - | - | - |

| Fluorobenzene | 0.15 | 13 | 0 | 87 |

| Chlorobenzene | 0.033 | 30 | 1 | 69 |

| Bromobenzene | 0.030 | 37 | 1 | 62 |

| Iodobenzene | 0.18 | 38 | 2 | 60 |

| Data sourced from competitive nitration experiments.[9] |

Experimental Protocol: Nitration of Fluorobenzene

This protocol outlines a standard laboratory procedure for the electrophilic nitration of fluorobenzene.

Objective: To synthesize a mixture of ortho- and para-fluoronitrobenzene via electrophilic aromatic substitution.

Materials:

-

Fluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry flask cooled in an ice bath, slowly add 4.0 mL of concentrated sulfuric acid to 4.0 mL of concentrated nitric acid with gentle stirring. Keep this mixture cooled.[10]

-

Reaction Setup: In a 25-mL round-bottom flask, place a magnetic stir bar and cool the flask in an ice-water bath.

-

Addition of Reactants: To the cooled round-bottom flask, slowly add the pre-cooled nitrating mixture. Then, add fluorobenzene dropwise to the stirred, cold acid mixture over a period of 15-20 minutes. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 30 minutes.

-

Workup: Carefully pour the reaction mixture over crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (20 mL), saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product mixture of fluoronitrobenzene isomers. The product distribution can be analyzed by GC-MS or NMR.[11]

Caption: Simplified workflow for electrophilic nitration of fluorobenzene.

Nucleophilic Aromatic Substitution (SNAr): Strong Activation

In stark contrast to its deactivating role in EAS, fluorine is a powerful activating group for nucleophilic aromatic substitution (SNAr).[12] This reaction requires an electron-poor aromatic ring, a condition that fluorine's strong inductive effect helps to establish.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[13] The rate-determining step is typically the initial attack of the nucleophile to form this complex.[14] Fluorine's potent -I effect strongly stabilizes the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction.[14][15] This stabilizing effect is so pronounced that it overcomes the high strength of the C-F bond, making fluoride a surprisingly effective leaving group in this context—often better than heavier halogens.[15]

Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)piperidine

This protocol describes the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and piperidine, a classic example demonstrating the high reactivity of activated fluoroarenes.

Objective: To synthesize N-(2,4-dinitrophenyl)piperidine via nucleophilic aromatic substitution.

Materials:

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Piperidine

-

Ethanol

-

Reflux condenser

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of 1-fluoro-2,4-dinitrobenzene in 20 mL of ethanol.

-

Addition of Nucleophile: To this solution, add a twofold molar excess of piperidine.

-

Reaction: Attach a reflux condenser and heat the mixture at reflux for 1 hour. The progress of the reaction can be monitored by TLC.[16]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, N-(2,4-dinitrophenyl)piperidine, will often precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and impurities, and dry. The product can be further purified by recrystallization if necessary.

Part 3: The Fluorine Advantage in Drug Development

The unique electronic properties of fluorine have made it an indispensable tool in medicinal chemistry.[1][17] Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its ability to fine-tune molecular properties for therapeutic benefit.[18][19]

Enhancing Metabolic Stability

One of the most critical applications of fluorine is to block metabolic "soft spots."[1][4] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often involves the oxidation of a C-H bond.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage.[2][4] By strategically replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively "shield" the molecule from degradation, leading to a longer biological half-life and improved oral bioavailability.[1][17]

Quantitative Impact of Fluorination on Metabolic Half-Life

| Drug/Compound Class | Modification | Effect on Half-Life (t₁/₂) |

| Celecoxib (COX-2 Inhibitor) | Replacing a fluorine on the benzene ring with a metabolically labile methyl group | Reduced t₁/₂ in rats from 220 hours to 3.5 hours.[3] |

| JAK Inhibitors | Introduction of fluorine at a benzylic site | Doubled plasma half-life by preventing oxidative clearance.[1] |

| Dopamine Receptor Ligands | Fluorination at metabolically labile aromatic positions | Reduced hydroxylation, improving brain exposure.[1] |

| Doravirine (NNRTI) | Trifluorination compared to a chlorine-containing analog | Showed improvements in half-life and plasma stability. |

Modulating Physicochemical Properties (pKa and Lipophilicity)

Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups.[3] For instance, placing a fluorine atom near a basic amine group will lower its pKa, making it less protonated at physiological pH. This can improve membrane permeability and cellular uptake, as the neutral form of a drug is typically more lipophilic.[17]

The effect on lipophilicity (logP) is context-dependent. While monofluorination of an aromatic ring generally increases lipophilicity, the introduction of groups like trifluoromethyl (CF₃) can also enhance this property.[1][4] This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Workflow for improving drug properties via fluorination.

Conclusion

The role of fluorine in altering benzene ring reactivity is a masterful interplay of competing electronic forces. Its strong inductive withdrawal deactivates the ring towards electrophiles, yet its resonance donation provides powerful ortho/para directionality. Conversely, this same inductive effect is the key to its strong activating role in nucleophilic aromatic substitution. For drug development professionals, these principles are not merely academic; they are the foundation of rational design strategies to create safer and more effective medicines. By understanding the causality behind fluorine's influence—from reaction kinetics to metabolic pathways—researchers can continue to leverage this unique element to overcome challenges in drug discovery and push the boundaries of molecular engineering.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 11. Design, synthesis and biological evaluation of novel fluorinated docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]

- 15. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

physical and chemical properties of 2,5-Dichlorofluorobenzene

An In-depth Technical Guide to 2,5-Dichlorofluorobenzene: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated aromatic compound that has emerged as a critical building block in the landscape of modern chemical synthesis. Its unique electronic and structural properties, conferred by the presence of two chlorine atoms and a fluorine atom on the benzene ring, make it a versatile intermediate. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering insights into its reactivity, synthesis, and applications, particularly for professionals in the pharmaceutical and agrochemical research and development sectors. The strategic placement of its halogen substituents allows for selective functionalization, making it a valuable precursor for complex molecular architectures.

Physicochemical and Molecular Properties

The fundamental physical and chemical characteristics of this compound are pivotal for its handling, storage, and application in synthetic chemistry. These properties dictate the reaction conditions and purification strategies required for its use.

Molecular Structure

The arrangement of the halogen atoms on the benzene ring is fundamental to the molecule's reactivity and its utility as a synthetic intermediate.

Caption: 2D molecular structure of this compound.

Core Properties Summary

The key physicochemical data for this compound are summarized in the table below. These values are essential for designing experimental setups and for safety assessments.

| Property | Value | Reference(s) |

| IUPAC Name | 1,4-dichloro-2-fluorobenzene | [1] |

| CAS Number | 348-59-4 | [1][2] |

| Molecular Formula | C₆H₃Cl₂F | [1] |

| Molecular Weight | 164.99 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | [2][3] |

| Density | 1.383 g/cm³ | [2][3] |

| Boiling Point | 168 °C | [2][3] |

| Melting Point | 4 °C | [2] |

| Flash Point | 65 °C | [2][3] |

| Solubility | Insoluble in water; soluble in organic solvents | [2][4] |

| Refractive Index | 1.5235-1.5255 | [2] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for the verification of the identity and purity of this compound. The following provides an expert interpretation of its expected spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the adjacent halogen atoms. The distinct electronic environments created by the fluorine and chlorine atoms lead to a well-resolved spectrum, allowing for unambiguous structural confirmation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms bonded to the halogens will show characteristic chemical shifts, with the carbon attached to the highly electronegative fluorine atom appearing further downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the ring, and strong absorptions corresponding to the C-Cl and C-F bonds.[1] The positions of these bands provide a fingerprint for the molecule, confirming the presence of the key functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 164.99 g/mol .[1] A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which is a key diagnostic feature for chlorine-containing compounds.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the electronic effects of its halogen substituents. The fluorine atom, being highly electronegative, and the chlorine atoms act as deactivating groups for electrophilic aromatic substitution, while also directing incoming electrophiles to specific positions on the ring. This controlled reactivity is a key reason for its utility as a synthetic intermediate.

Synthetic Pathway Overview

A common and efficient method for the synthesis of this compound involves the diazotization of 2,5-dichloroaniline, followed by a Schiemann reaction or a similar fluorination method. This process is a reliable route for introducing the fluorine atom onto the dichlorinated benzene ring.[2][5]

Caption: Simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.

-

Pharmaceutical Intermediates: It serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][6] The presence of the halogen atoms can enhance the pharmacological properties of the final drug molecule, such as improving metabolic stability, binding affinity, or bioavailability.[7][8]

-

Agrochemical Synthesis: In the agrochemical industry, it is used to produce herbicides and pesticides. The halogen substituents contribute to the efficacy and environmental stability of these crop protection agents.[3]

-

Organic Synthesis: Beyond these primary applications, it is also employed in the synthesis of dyes, polymers, and other specialty organic chemicals where a dichlorofluorophenyl moiety is required.

Safety and Handling

Due to its hazardous nature, proper handling and storage of this compound are imperative to ensure laboratory safety.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H335: May cause respiratory irritation.[2]

Safe Handling Protocol

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2] The recommended storage is at room temperature and sealed in a dry environment.[2]

-